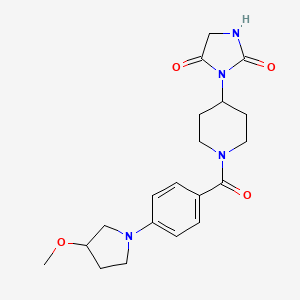

3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Hypoglycemic Activity

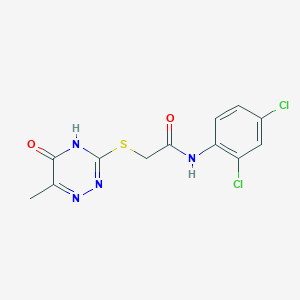

Imidazopyridine thiazolidine-2,4-diones, including analogues of 3-(1-(4-(3-Methoxypyrrolidin-1-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, have shown promising hypoglycemic activities. These compounds have been evaluated for their effects on insulin-induced adipocyte differentiation and their hypoglycemic activity in diabetic mice models (Oguchi et al., 2000).

2. Antitumor Activity

New hybrids of imidazolidine-2,4-dione have been designed and synthesized, demonstrating potent antitumor activity. These compounds show remarkable cytotoxic potency against various cancer cell lines, making them potential candidates for anticancer drugs (El-Sayed et al., 2018).

3. Anti-Arrhythmic Properties

Studies on 5-arylidene derivatives of imidazolidine-2,4-dione have revealed their potential as anti-arrhythmic agents. These compounds have shown properties similar to class Ia anti-arrhythmic drugs in various cardiac models (Pękala et al., 2005).

4. Cancer Efflux Pump Inhibition

Imidazolidin-2,4-dione derivatives have been found to inhibit the ABCB1 efflux pump in cancer cells. This inhibition can enhance the effectiveness of certain anticancer drugs, offering a new approach in cancer treatment (Żesławska et al., 2019).

5. DNA Binding Studies

Imidazolidine derivatives have been studied for their DNA binding affinity, which is crucial for their potential use as anticancer drugs. Some derivatives have shown binding strength comparable or greater than many clinically used anticancer drugs (Shah et al., 2013).

6. Anti-Alzheimer's Activity

N-benzylated derivatives of imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity. Some compounds displayed excellent anti-Alzheimer's profiles, indicating their potential as therapeutic agents for this condition (Gupta et al., 2020).

7. Antibacterial Activity

Compounds derived from imidazolidine have been synthesized and tested for antibacterial activity. These compounds have shown variable and modest activity against various bacterial strains (Vartale et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit adamts , a group of enzymes that play a crucial role in the degradation of cartilage .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets (potentially adamts enzymes) and inhibit their activity .

Biochemical Pathways

If it indeed inhibits adamts enzymes, it could affect the pathways involved in cartilage degradation and homeostasis .

Result of Action

If it acts as an inhibitor of adamts enzymes, it could potentially slow down the degradation of cartilage and disrupt cartilage homeostasis .

Propriétés

IUPAC Name |

3-[1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c1-28-17-8-11-23(13-17)15-4-2-14(3-5-15)19(26)22-9-6-16(7-10-22)24-18(25)12-21-20(24)27/h2-5,16-17H,6-13H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQXQQMOADBAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2582760.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)